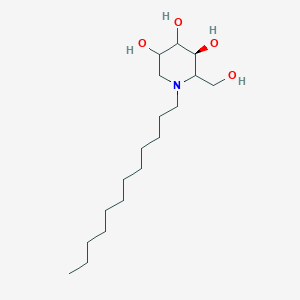

3-Hydroxy-9-hexadecenoyl-L-carnitine

Description

Contextualization within the Acylcarnitine Family and Fatty Acid Metabolism

Acylcarnitines are esters of carnitine and fatty acids, and they are essential for the metabolism of fatty acids. hmdb.ca Fatty acids are a major source of energy for the body, particularly in tissues with high energy demands like the heart and skeletal muscles. However, long-chain fatty acids cannot cross the inner mitochondrial membrane, where the process of beta-oxidation (the breakdown of fatty acids to produce energy) occurs. hmdb.ca

This is where the acylcarnitine family, including 3-Hydroxy-9-hexadecenoyl-L-carnitine, comes into play. The carnitine shuttle system facilitates the transport of these long-chain fatty acids into the mitochondria. In this process, the fatty acid is first activated to a fatty acyl-CoA. Then, the enzyme Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to carnitine, forming an acylcarnitine. This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine. The acyl-CoA can then enter the beta-oxidation pathway to generate energy in the form of ATP.

Significance as a Long-Chain Hydroxyacylcarnitine in Biological Systems

This compound is classified as a long-chain hydroxyacylcarnitine. The "long-chain" designation refers to the length of the fatty acid backbone, which in this case is 16 carbons long (hexadecenoyl). The "hydroxy" prefix indicates the presence of a hydroxyl (-OH) group on the fatty acid chain. The presence of this hydroxyl group is significant as it represents an intermediate step in the beta-oxidation of fatty acids.

The levels of specific acylcarnitines in the blood and tissues can serve as important biomarkers for the diagnosis and monitoring of various metabolic disorders. nih.gov Elevated levels of long-chain hydroxyacylcarnitines, such as this compound, are particularly indicative of defects in the later stages of fatty acid beta-oxidation.

Overview of its Role as an Intermediate in Fatty Acid Oxidation Pathways

The formation of this compound is a key step in the beta-oxidation of unsaturated fatty acids. The process begins with the desaturation and hydroxylation of a 16-carbon fatty acid to form 3-hydroxyhexadec-9-enoyl-CoA. This intermediate is then conjugated with L-carnitine by CPT1 to form this compound.

This molecule is then transported into the mitochondrial matrix. Inside the mitochondria, it is converted back to 3-hydroxyhexadec-9-enoyl-CoA. This molecule then undergoes further enzymatic reactions, including dehydration and isomerization, to be fully oxidized and produce acetyl-CoA, which can then enter the citric acid cycle for further energy production.

A critical aspect of its role is highlighted in certain genetic disorders. In conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (MTP) deficiency, the enzyme responsible for the next step in the oxidation of long-chain 3-hydroxyacyl-CoAs is defective. nih.gov This leads to an accumulation of long-chain 3-hydroxyacylcarnitines, including this compound, in the blood and tissues. nih.gov This accumulation is a key diagnostic marker for these life-threatening conditions. nih.gov

| Enzyme | Function | Location |

|---|---|---|

| Long-Chain Acyl-CoA Synthetase | Activates fatty acids to fatty acyl-CoAs | Outer mitochondrial membrane |

| Carnitine Palmitoyltransferase I (CPT1) | Converts fatty acyl-CoAs to acylcarnitines | Outer mitochondrial membrane |

| Carnitine-Acylcarnitine Translocase (CACT) | Transports acylcarnitines across the inner mitochondrial membrane | Inner mitochondrial membrane |

| Carnitine Palmitoyltransferase II (CPT2) | Converts acylcarnitines back to acyl-CoAs in the mitochondria | Inner mitochondrial membrane |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Catalyzes a key step in the beta-oxidation of long-chain 3-hydroxyacyl-CoAs | Mitochondrial matrix |

Current Gaps and Emerging Areas in the Academic Understanding of its Metabolism

While the role of this compound as a biomarker for LCHAD and MTP deficiencies is well-established, there are still several gaps in the academic understanding of its metabolism and broader physiological roles.

One area of ongoing research is the precise contribution of this and other long-chain acylcarnitines to the pathophysiology of diseases beyond inherited metabolic disorders. For instance, altered levels of long-chain acylcarnitines have been observed in conditions such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD), suggesting a potential role in the progression of these complex metabolic diseases. hmdb.cavulcanchem.com However, the exact mechanisms by which this compound might contribute to these conditions are not fully understood.

Another emerging area of interest is the development of more sensitive and specific biomarkers for fatty acid oxidation disorders. While the measurement of acylcarnitines by tandem mass spectrometry is a cornerstone of newborn screening, there can be challenges with false-positive and false-negative results. nih.gov Research is focused on identifying new ratios of acylcarnitines or novel downstream metabolites that could improve diagnostic accuracy. For example, recent studies have explored the potential of S-(3-hydroxyacyl)cysteamines as new candidate disease markers for LCHAD deficiency. biorxiv.org

Furthermore, the therapeutic potential of modulating the levels of this compound and other acylcarnitines is an area of active investigation. vulcanchem.com Understanding the precise downstream effects of its accumulation could lead to the development of novel therapeutic strategies for LCHAD deficiency and other related disorders. The use of deuterated forms of this compound in tracer studies is an emerging technique to better understand beta-oxidation flux and metabolic pathways. vulcanchem.com

| Condition | Observation | Potential Implication |

|---|---|---|

| LCHAD/MTP Deficiency | Significantly elevated levels of long-chain 3-hydroxyacylcarnitines. nih.gov | Key diagnostic biomarker. nih.gov |

| Type 2 Diabetes | Elevated serum levels may correlate with improved insulin (B600854) sensitivity. vulcanchem.com | Potential role in glucose homeostasis. |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Elevated levels associated with reduced hepatic steatosis. vulcanchem.com | Potential protective or compensatory role. |

| Cardiovascular Disease | Altered levels of long-chain acylcarnitines are associated with adverse cardiovascular events. | Potential biomarker for cardiovascular risk. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H37NO4 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(3S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18?/m0/s1 |

InChI Key |

TYXAKMAAZJJHCB-DFQJWARBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCN1CC(C([C@H](C1CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Intracellular Dynamics of 3 Hydroxy 9 Hexadecenoyl L Carnitine

Carnitine Cycle and Acyl-Group Transport

The carnitine cycle is a critical transport mechanism that facilitates the movement of long-chain fatty acids from the cell's cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy. fiveable.memhmedical.com This process is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms, acyl-Coenzyme A (acyl-CoA). aocs.orgnih.govgoogle.com

L-carnitine functions as a carrier molecule, essential for transporting long-chain fatty acids across the inner mitochondrial membrane. nih.govresearchgate.net In the cytosol, long-chain fatty acids are first activated by being attached to Coenzyme A (CoA). However, the resulting long-chain acyl-CoA cannot pass through the inner mitochondrial membrane on its own. researchgate.net L-carnitine solves this by forming an ester linkage with the fatty acyl group, creating a fatty acylcarnitine molecule. researchgate.net This new molecule can then be transported into the mitochondrial matrix. nih.gov Inside the matrix, the fatty acyl group is transferred back to CoA, and the free L-carnitine is shuttled back to the cytosol to be reused. researchgate.netyoutube.com This shuttle system is vital for providing the primary fuel source for tissues with high energy demands, such as cardiac and skeletal muscle.

The journey of a long-chain fatty acid into the mitochondria begins with its activation in the cytoplasm. microbenotes.com This process is catalyzed by fatty acyl-CoA synthetase enzymes, which use ATP to attach the fatty acid to Coenzyme A, forming a fatty acyl-CoA molecule. nih.govmicrobenotes.com This activated form is now ready for transport but requires esterification with carnitine to cross the mitochondrial barrier. google.com The transfer of the acyl group from CoA to L-carnitine is a crucial enzymatic step that renders the fatty acid permeable to the mitochondrial membranes. nih.gov This reaction results in the formation of a long-chain acylcarnitine, such as 9-hexadecenoyl-L-carnitine from its corresponding acyl-CoA.

The transport of acylcarnitines is mediated by a system of enzymes and transporters. taylorandfrancis.com The key components are Carnitine Palmitoyltransferase I (CPT-I) and Carnitine-Acylcarnitine Translocase (CACT).

Carnitine Palmitoyltransferase I (CPT-I): This enzyme is located on the outer mitochondrial membrane. wikipedia.org It catalyzes the transfer of the long-chain acyl group from acyl-CoA to L-carnitine, forming acylcarnitine and releasing free CoA into the cytosol. aocs.orgwikipedia.orgmedlineplus.gov This reaction is the rate-limiting step in fatty acid oxidation. wikipedia.orgnih.gov There are different isoforms of CPT-I; for instance, CPT1A is found predominantly in the liver and is highly regulated by molecules like malonyl-CoA, an intermediate in fatty acid synthesis. mhmedical.comnih.govmedlineplus.gov

Carnitine-Acylcarnitine Translocase (CACT): This protein, also known as a carrier, is embedded in the inner mitochondrial membrane. wikipedia.orgnih.gov It functions as an antiporter, facilitating the movement of one molecule of acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for one molecule of free carnitine moving out of the matrix. taylorandfrancis.comwikipedia.orgnih.gov This ensures a continuous supply of carnitine in the cytosol for further fatty acid transport while delivering the acylcarnitine to the site of β-oxidation. youtube.comwikipedia.org Once inside the matrix, a second enzyme, Carnitine Palmitoyltransferase II (CPT-II), converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway. aocs.orgyoutube.commicrobenotes.com

| Component | Location | Function |

|---|---|---|

| Acyl-CoA Synthetase | Cytosol | Activates fatty acids by attaching them to Coenzyme A, forming acyl-CoA. microbenotes.com |

| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine. medlineplus.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. wikipedia.orgnih.gov |

| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back into acyl-CoA inside the mitochondrial matrix. microbenotes.com |

Integration within Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids

Once 9-hexadecenoyl-CoA is formed inside the mitochondrial matrix, it enters the β-oxidation pathway. This process systematically breaks down the fatty acyl-CoA into two-carbon acetyl-CoA units. aocs.orgmdpi.com The presence of a hydroxyl group at the third carbon (the "3-Hydroxy" in the compound's name) signifies that it is an intermediate of this pathway.

The β-oxidation spiral consists of a repeating sequence of four enzymatic reactions. wikipedia.orgnih.gov The formation of a 3-hydroxyacyl-CoA intermediate is the second step in this cycle.

Dehydrogenation: The first step involves the oxidation of the fatty acyl-CoA by an acyl-CoA dehydrogenase. This reaction removes two hydrogen atoms between the alpha (C2) and beta (C3) carbons, creating a double bond and forming a trans-Δ2-enoyl-CoA. wikipedia.orgpharmaguideline.com

Hydration: The second step is the hydration of this double bond, catalyzed by enoyl-CoA hydratase. wikipedia.org A molecule of water is added across the bond, which results in the formation of an L-3-hydroxyacyl-CoA intermediate. microbenotes.compharmaguideline.compsiberg.com This is the structural state represented by 3-Hydroxy-9-hexadecenoyl-L-carnitine before the acyl group is cleaved from carnitine and reattached to CoA in the matrix.

Following this step, the L-3-hydroxyacyl-CoA is further oxidized to 3-ketoacyl-CoA, and finally, a thiolase cleaves off a two-carbon acetyl-CoA unit, shortening the acyl-CoA chain, which then re-enters the cycle. microbenotes.comwikipedia.org

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Acyl-CoA | trans-Δ2-Enoyl-CoA |

| 2. Hydration | Enoyl-CoA Hydratase | trans-Δ2-Enoyl-CoA | L-3-Hydroxyacyl-CoA psiberg.com |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA microbenotes.com |

| 4. Thiolysis | β-Ketothiolase | 3-Ketoacyl-CoA | Acyl-CoA (shortened) + Acetyl-CoA microbenotes.com |

The β-oxidation of unsaturated fatty acids, such as 9-hexadecenoic acid, requires additional enzymes because the standard pathway is equipped to handle only saturated bonds. aocs.org The double bond in 9-hexadecenoic acid is a cis bond, which poses a problem for the enoyl-CoA hydratase enzyme. aocs.org

After several cycles of β-oxidation, the original cis-Δ9 double bond of 9-hexadecenoyl-CoA will be positioned as a cis-Δ3 double bond. The standard enoyl-CoA hydratase cannot act on this configuration. At this point, an auxiliary enzyme called enoyl-CoA isomerase is required. aocs.orgwikipedia.org This enzyme catalyzes the isomerization of the cis-Δ3 double bond into a trans-Δ2 double bond. wikipedia.orgreddit.com This trans-Δ2-enoyl-CoA is a regular substrate for enoyl-CoA hydratase, allowing the β-oxidation spiral to proceed with the hydration step and subsequent reactions. aocs.orgreddit.com Therefore, the complete oxidation of unsaturated fatty acid chains depends on the action of specific isomerases to reconfigure the double bonds into a form that the core β-oxidation enzymes can process. nih.gov

Role of the Mitochondrial Trifunctional Protein (MTP)

The mitochondrial trifunctional protein (MTP) is a hetero-octameric enzyme complex embedded in the inner mitochondrial membrane that plays a critical role in the beta-oxidation of long-chain fatty acids. researchgate.net MTP catalyzes the final three steps of this pathway: long-chain 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase activities. researchgate.net

The biosynthesis of the acyl component of this compound is directly linked to the activity of the LCHAD component of MTP. Following the initial dehydrogenation of a long-chain fatty acyl-CoA and subsequent hydration, the resulting 3-hydroxyacyl-CoA is a substrate for LCHAD. Specifically, for this compound, the precursor is 3-hydroxy-9-hexadecenoyl-CoA. The LCHAD enzyme catalyzes the NAD+-dependent dehydrogenation of this substrate to form 3-keto-9-hexadecenoyl-CoA.

Inborn errors of metabolism affecting the MTP complex, particularly LCHAD deficiency, lead to the accumulation of long-chain 3-hydroxyacyl-CoAs. researchgate.nettaylorandfrancis.com These accumulated intermediates are then transesterified to carnitine, resulting in elevated levels of long-chain 3-hydroxyacylcarnitines, including this compound, in bodily fluids. nih.gov This accumulation is a key diagnostic marker for these disorders and underscores the central role of MTP in the metabolic pathway of this specific acylcarnitine. researchgate.netnih.gov

Table 1: Enzymatic Reactions of the Mitochondrial Trifunctional Protein (MTP) in Long-Chain Fatty Acid Beta-Oxidation

| Enzyme Activity | Substrate | Product |

|---|---|---|

| Long-chain 2-enoyl-CoA hydratase | Long-chain trans-2-enoyl-CoA | (S)-3-hydroxyacyl-CoA |

| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | (S)-3-hydroxyacyl-CoA | 3-ketoacyl-CoA |

Regulation of Acylcarnitine Homeostasis and Biosynthesis

The maintenance of a stable intracellular pool of acylcarnitines, including this compound, is crucial for metabolic flexibility. This homeostasis is achieved through a multi-layered regulatory system that encompasses the endogenous synthesis of L-carnitine, the influence of metabolic intermediates on enzyme activity, and the dynamic interplay with Coenzyme A pools.

Endogenous Synthesis of L-Carnitine and its Precursors

L-carnitine, the carrier molecule for acyl groups, is primarily obtained from the diet, but also through endogenous synthesis in the liver, kidneys, and brain. The biosynthesis of L-carnitine is a multi-step enzymatic process that utilizes the essential amino acids lysine (B10760008) and methionine as primary precursors.

The initial substrate for carnitine biosynthesis is protein-bound trimethyllysine, which is released through protein degradation. A series of enzymatic reactions then converts trimethyllysine into gamma-butyrobetaine. The final and rate-limiting step in this pathway is the hydroxylation of gamma-butyrobetaine to L-carnitine, a reaction catalyzed by the enzyme gamma-butyrobetaine hydroxylase (BBOX). nih.gov

Table 2: Key Enzymes in the Endogenous Biosynthesis of L-Carnitine

| Enzyme | Substrate | Product | Cofactors |

|---|---|---|---|

| Trimethyllysine Dioxygenase | Trimethyllysine | 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine | Fe2+, 2-oxoglutarate, Ascorbate |

| 3-Hydroxy-N-trimethyllysine Aldolase | 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine | Trimethylaminobutyraldehyde + Glycine | Pyridoxal phosphate |

| Trimethylaminobutyraldehyde Dehydrogenase | Trimethylaminobutyraldehyde | Gamma-butyrobetaine | NAD+ |

Regulatory Influence of Metabolites on Carnitine Biosynthesis Enzymes

The endogenous synthesis of L-carnitine is tightly regulated to match the body's metabolic needs. A key point of regulation is the final enzyme in the pathway, gamma-butyrobetaine hydroxylase (BBOX). This enzyme is subject to feedback inhibition by its product, L-carnitine. High intracellular concentrations of L-carnitine can suppress the activity of BBOX, thereby downregulating its own synthesis.

The kinetic properties of human gamma-butyrobetaine hydroxylase have been characterized, providing insight into its regulation. Studies on the human kidney enzyme have determined the Michaelis-Menten constants (Km) for its substrates.

Table 3: Kinetic Parameters of Human Kidney Gamma-Butyrobetaine Hydroxylase

| Substrate | Km (mM) |

|---|---|

| Gamma-butyrobetaine | 0.2 |

These Km values indicate the substrate concentrations at which the enzyme operates at half of its maximal velocity, providing a measure of the enzyme's affinity for its substrates.

Mechanistic Effects of Caloric Restriction on Acylcarnitine Profiles and Fatty Acid Oxidation Enzyme Expression

Caloric restriction (CR) is a potent metabolic intervention that significantly alters fatty acid metabolism and, consequently, acylcarnitine profiles. During periods of reduced caloric intake, the body shifts towards utilizing stored fats as a primary energy source, leading to an upregulation of fatty acid oxidation pathways.

Studies in both animal models and humans have demonstrated that CR leads to changes in the expression of key enzymes involved in fatty acid oxidation. For instance, in the liver of mice subjected to CR, there is a notable upregulation of genes encoding for enzymes involved in mitochondrial fatty acid beta-oxidation.

Table 4: Fold Change in Hepatic Gene Expression of Fatty Acid Oxidation Enzymes in Mice under Caloric Restriction

| Gene | Enzyme | Fold Change (CR vs. Ad Libitum) |

|---|---|---|

| Cpt1a | Carnitine palmitoyltransferase 1a | ~1.5 - 2.0 |

| Acadl | Long-chain acyl-CoA dehydrogenase | ~1.5 - 2.0 |

This increased expression of fatty acid oxidation enzymes under CR leads to a greater flux of fatty acids through the beta-oxidation pathway. Consequently, this can result in alterations in the plasma and tissue acylcarnitine profiles. While the specific changes can vary depending on the duration and severity of the restriction, an increase in long-chain acylcarnitines, including those with a 3-hydroxy modification, has been observed in some studies, reflecting the increased mobilization and processing of fatty acids. pnas.org

Interconversion with Coenzyme A Pools via Carnitine Acyltransferases

The intracellular pools of Coenzyme A (CoA) and its acylated derivatives (acyl-CoAs) are in a dynamic equilibrium with the carnitine pool through the action of carnitine acyltransferases. These enzymes catalyze the reversible transfer of acyl groups between CoA and carnitine. This interconversion is essential for several cellular functions, including the transport of fatty acids into the mitochondria and the buffering of the acyl-CoA/CoA ratio.

The formation of this compound from its corresponding CoA ester, 3-hydroxy-9-hexadecenoyl-CoA, is catalyzed by carnitine acyltransferases located within the mitochondria. Specifically, carnitine palmitoyltransferase II (CPT2), an enzyme of the inner mitochondrial membrane, has been shown to have broad substrate specificity and can act on 3-hydroxyacyl-CoA esters. nih.gov

This reversible reaction allows for the cell to manage the levels of free CoA, which is essential for numerous metabolic pathways, including the Krebs cycle and the oxidation of pyruvate. When the rate of beta-oxidation is high, leading to an accumulation of acyl-CoAs, the conversion to acylcarnitines allows for the regeneration of free CoA. Conversely, when there is a demand for fatty acid oxidation, acylcarnitines can be converted back to their respective acyl-CoAs within the mitochondrial matrix. This buffering capacity of the carnitine pool is critical for maintaining metabolic homeostasis. pnas.org

Biological and Physiological Implications of 3 Hydroxy 9 Hexadecenoyl L Carnitine Accumulation and Metabolism

Functional Role in Energy Homeostasis and Metabolic Flux

3-Hydroxy-9-hexadecenoyl-L-carnitine is an integral component of the carnitine shuttle system, a vital process for cellular energy production. nih.gov The primary function of L-carnitine and its acylated derivatives, such as this compound, is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix. nih.govhmdb.ca This transport is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules, which are the activated form of fatty acids. nih.gov

Once inside the mitochondria, these fatty acids undergo β-oxidation, a metabolic process that breaks them down to produce acetyl-CoA. hmdb.cahmdb.ca Acetyl-CoA then enters the citric acid cycle (Krebs cycle) to generate ATP, the cell's primary energy currency. researchgate.net Therefore, this compound plays a crucial role in facilitating the use of fats for energy, particularly in tissues with high energy demands like the heart and skeletal muscles. mdpi.com The efficient flux of this and other acylcarnitines is paramount for maintaining energy homeostasis, especially during periods of fasting or prolonged exercise when fatty acids become a primary fuel source. mdpi.com

Indicative Nature of Elevated Levels in Incomplete Fatty Acid Oxidation

Elevated concentrations of this compound and other long-chain acylcarnitines in the blood or tissues are widely recognized as a hallmark of incomplete or inefficient fatty acid oxidation. hmdb.ca When the process of β-oxidation is impaired, long-chain fatty acids are not fully broken down, leading to an accumulation of their intermediate metabolites, including this compound. nih.gov

This accumulation can occur due to several factors, including genetic defects in the enzymes responsible for β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. hmdb.camdpi.comnih.gov In such conditions, the metabolic pathway is blocked, causing a "traffic jam" of intermediate acylcarnitines. youtube.com Consequently, the measurement of specific acylcarnitine profiles, including this compound, is a key diagnostic tool for inborn errors of metabolism. mdpi.commdpi.com Beyond genetic disorders, elevated levels of this compound can also signify mitochondrial stress or dysfunction arising from other pathological conditions, making it a valuable biomarker for assessing metabolic health. mdpi.com

Mechanistic Link to Mitochondrial Bioenergetic States and Dysfunction

The accumulation of this compound is mechanistically linked to the bioenergetic state of the mitochondria and can be both a cause and a consequence of mitochondrial dysfunction.

The enzymes central to β-oxidation are the acyl-CoA dehydrogenases. youtube.com A deficiency or reduced activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) directly leads to the buildup of hydroxylated long-chain acylcarnitines like this compound. mdpi.comnih.gov This accumulation can have deleterious effects on mitochondrial function. The excess acyl-CoAs can sequester free coenzyme A (CoA), a critical cofactor for numerous metabolic reactions, including the citric acid cycle. nih.gov

Furthermore, the integrity of the electron transport chain (ETC) can be compromised. nih.gov The proper functioning of the ETC is tightly coupled to β-oxidation, as the latter provides reducing equivalents (NADH and FADH2) to the former. youtube.com A disruption in β-oxidation can lead to a reduced supply of these molecules, impairing ATP production. Conversely, a dysfunctional ETC can create a bottleneck, causing the back-up of metabolites in the β-oxidation pathway and leading to the accumulation of acylcarnitines. nih.gov

The accumulation of acylcarnitines can disrupt the delicate redox balance within the cell. This can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.gov Oxidative stress, in turn, can damage mitochondrial components, including DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction. researchgate.net

Emerging evidence also suggests that long-chain acylcarnitines can act as signaling molecules, influencing various cellular pathways. nih.gov Studies have shown that certain acylcarnitines can activate pro-inflammatory signaling pathways, potentially contributing to the low-grade inflammation associated with metabolic disorders. nih.gov For instance, l-C14 carnitine has been demonstrated to stimulate the expression and secretion of pro-inflammatory cytokines. nih.gov

Interplay with Lipid and Carbohydrate Metabolism Pathways

The metabolism of this compound is intricately connected with the broader landscape of lipid and carbohydrate metabolism.

Elevated levels of long-chain acylcarnitines, including this compound, are strongly associated with insulin (B600854) resistance, a key feature of type 2 diabetes. hmdb.ca The accumulation of these lipid intermediates in tissues like skeletal muscle and the liver is thought to interfere with insulin signaling pathways.

One proposed mechanism involves the activation of protein kinase C (PKC), which can phosphorylate and inhibit key components of the insulin signaling cascade, leading to reduced glucose uptake and utilization. mdpi.com This creates a state of "metabolic inflexibility," where cells are unable to efficiently switch between fat and glucose as fuel sources. nih.gov High concentrations of long-chain acylcarnitines are considered markers of this inflexibility and insulin's inability to suppress fatty acid metabolism. hmdb.ca Conversely, interventions that improve insulin sensitivity are often associated with a reduction in the levels of these acylcarnitines. nih.govfrontiersin.org

Impact on Lipid Accumulation in Cellular Models

The accumulation of lipids within cells, a condition known as steatosis, is a hallmark of various metabolic diseases. Research in cellular models has begun to shed light on the specific effects of this compound on this process. In myocytes, the cells that make up muscle tissue, this particular acylcarnitine has been observed to reduce the buildup of lipids. This effect is thought to be mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism. The activation of PPAR-α initiates a cascade of events that promotes the breakdown of fatty acids, thereby mitigating their accumulation.

Table 1: Effect of this compound on Lipid Accumulation in Myocytes

| Cellular Model | Compound | Observed Effect | Proposed Mechanism |

| Myocytes | This compound | Reduction in lipid accumulation | Activation of PPAR-α |

Role as a Mechanistic Biomarker in Metabolic Dysregulation Models

The concentration of specific acylcarnitines in biological fluids can serve as a sensitive indicator of the state of cellular metabolism. Fluctuations in the levels of this compound have been associated with various states of metabolic dysregulation, positioning it as a valuable mechanistic biomarker.

Indicators of Altered Fatty Acid Oxidation in Animal Models and Cell Lines

Fatty acid oxidation is a fundamental process for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The presence and concentration of intermediate metabolites, including 3-hydroxyacylcarnitines, can provide a window into the efficiency of this pathway. In animal models, particularly those with deficiencies in enzymes like long-chain acyl-CoA dehydrogenase (LCAD), the profile of acylcarnitines is significantly altered. While not always specifically singling out the 9-hexadecenoyl variant, studies on long-chain 3-hydroxyacylcarnitines show that their accumulation is a clear indicator of a bottleneck in the β-oxidation spiral. The absence or reduction of these metabolites in tissues of LCAD-deficient mice, for instance, points to a flux limitation at the deficient step.

Associations with Metabolic Alterations in Specific Physiological States (e.g., those influenced by hormone levels)

The intricate balance of metabolism is tightly regulated by hormones, with insulin playing a central role in the switch between glucose and fatty acid utilization. Elevated levels of long-chain acylcarnitines, a class that includes this compound, have been linked to states of insulin resistance. hmdb.cafrontiersin.orgnih.govhmdb.ca In such conditions, insulin's ability to suppress the transport of fatty acids into the mitochondria via carnitine palmitoyltransferase I (CPT-I) is diminished. hmdb.cahmdb.ca This leads to an increased production of acylcarnitines as the fatty acid oxidation pathway becomes overwhelmed. Consequently, high concentrations of long-chain acylcarnitines in a fed state can be a marker of insulin's attenuated action on muscle and heart tissue. hmdb.cahmdb.ca Furthermore, carnitines, as a group, are recognized as mediators of the actions of other metabolically significant hormones such as leptin and ghrelin on the central nervous system, suggesting a broader role in neuroendocrine regulation of energy homeostasis. nih.gov Thyroid hormones have also been shown to influence the carnitine system, affecting the activity of enzymes involved in carnitine biosynthesis and the transport of acylcarnitines into mitochondria. mdpi.comresearchgate.net

Table 2: Hormonal Influence on Long-Chain Acylcarnitine Levels

| Hormone | Physiological State | Effect on Long-Chain Acylcarnitines |

| Insulin | Insulin Resistance | Increased levels due to inability to inhibit CPT-1 |

| Thyroid Hormones | Hyperthyroidism | Increased carnitine biosynthesis and transport, potentially altering acylcarnitine profiles |

Significance in the Context of Acylcarnitine Profiling for Inherited Metabolic Disorders

Acylcarnitine profiling using tandem mass spectrometry is a cornerstone of newborn screening programs worldwide, enabling the early detection of numerous inherited metabolic disorders. mdpi.comnih.gov Altered levels of long-chain acylcarnitines, including hydroxylated species, are key biomarkers for disorders of long-chain fatty acid oxidation. hmdb.cahmdb.ca

Specifically, elevated levels of 3-hydroxy-long-chain acylcarnitines are indicative of conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. hmdb.canih.govfrontiersin.orgresearchgate.netnih.govnih.govmdpi.comnih.gov In these disorders, a defect in one of the enzymes of the mitochondrial trifunctional protein complex leads to the accumulation of specific 3-hydroxyacyl-CoA esters, which are subsequently transesterified to carnitine. Therefore, the detection and quantification of species such as 3-hydroxypalmitoylcarnitine (C16-OH) and 3-hydroxyoleoylcarnitine (C18:1-OH), which are structurally related to this compound, are critical for the diagnosis of these severe and potentially fatal conditions. nih.govfrontiersin.org The specific profile of these accumulating hydroxy-acylcarnitines can help pinpoint the exact enzymatic defect within the fatty acid oxidation pathway. frontiersin.orgresearchgate.net

Table 3: 3-Hydroxy-Acylcarnitines as Biomarkers in Inherited Metabolic Disorders

| Disorder | Key Biomarkers |

| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Elevated 3-hydroxypalmitoylcarnitine (C16-OH), 3-hydroxyoleoylcarnitine (C18:1-OH) and other long-chain 3-hydroxyacylcarnitines |

| Mitochondrial trifunctional protein (MTP) deficiency | Elevated 3-hydroxypalmitoylcarnitine (C16-OH), 3-hydroxyoleoylcarnitine (C18:1-OH) and other long-chain 3-hydroxyacylcarnitines |

Advanced Analytical Methodologies for the Investigation of 3 Hydroxy 9 Hexadecenoyl L Carnitine

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is a prerequisite for reliable analysis, aiming to isolate 3-Hydroxy-9-hexadecenoyl-L-carnitine from interfering matrix components and enrich its concentration.

Solid-phase extraction is a widely used technique for the purification and concentration of acylcarnitines from biological fluids such as plasma and urine. nih.govnih.gov For compounds like this compound, ion-exchange SPE, particularly cation-exchange, is highly effective. nih.govnih.govcore.ac.uk This approach leverages the permanent positive charge of the quaternary ammonium (B1175870) group in the carnitine moiety.

The general procedure involves loading a deproteinized biological sample onto a cation-exchange cartridge. While matrix interferences are washed away, the positively charged acylcarnitines are retained. Subsequent elution with a solvent mixture, often containing an acid or a high salt concentration, releases the enriched acylcarnitines for further analysis. nih.govoup.com This method has been shown to yield good recovery rates for a wide range of acylcarnitines. nih.gov

Table 1: Typical Workflow for Cation-Exchange SPE of Acylcarnitines

| Step | Description | Purpose | Typical Reagents |

|---|---|---|---|

| 1. Sample Pre-treatment | Protein precipitation from biological fluid (e.g., plasma, serum). | To prevent clogging of the SPE column and remove major interferences. | Methanol or Acetonitrile. nih.govcore.ac.uk |

| 2. Column Conditioning | Wetting the sorbent to ensure optimal interaction with the sample. | To activate the stationary phase for reproducible retention. | Methanol followed by water. researchgate.net |

| 3. Sample Loading | The pre-treated sample is passed through the SPE column. | To retain the target analytes (acylcarnitines) on the sorbent. | Supernatant from protein precipitation. researchgate.net |

| 4. Washing | The column is washed with a solvent that removes weakly bound interferences. | To remove salts and other matrix components without eluting the analytes. | Methanol or an aqueous/organic mixture. researchgate.net |

| 5. Elution | A strong solvent is used to disrupt the interaction between the analytes and the sorbent. | To recover the concentrated and purified acylcarnitines. | Water/methanol/acetic acid solution or other acidified organic solvents. researchgate.net |

Derivatization is a chemical modification process employed to improve the analytical characteristics of target compounds. For acylcarnitines, this strategy can enhance chromatographic separation, increase ionization efficiency, and improve detection sensitivity in mass spectrometry. acs.orgplos.org

Butylation: A common strategy is the conversion of acylcarnitines to their butyl esters. This is typically achieved by heating the sample with n-butanol containing acetyl chloride. nih.gov Butylation increases the hydrophobicity of the molecule, which improves retention and separation on reversed-phase chromatography columns, especially for shorter-chain acylcarnitines. nih.gov Furthermore, this modification can enhance ionization efficiency in electrospray ionization mass spectrometry. nih.gov

Pentafluorophenacyl (PFP) Esters: Derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFPT) converts the carboxyl group of the acylcarnitine into a PFP ester. nih.govoup.com This not only aids in chromatographic separation but also introduces a highly electronegative group, which can be beneficial for certain detection modes.

3-Nitrophenylhydrazine (3NPH) Derivatization: Reacting acylcarnitines with 3NPH modifies the carboxyl group, which has been shown to significantly increase signal intensity in mass spectrometry. plos.org This derivatization also helps to achieve a more predictable, linear elution profile on reversed-phase columns that is dependent on the acyl chain length. plos.orgresearchgate.net

Table 2: Comparison of Derivatization Strategies for Acylcarnitines

| Strategy | Reagent | Primary Advantage(s) | Reference |

|---|---|---|---|

| Butylation | n-Butanol / Acetyl Chloride | Improves chromatographic separation and ionization efficiency. | nih.gov |

| Pentafluorophenacylation | Pentafluorophenacyl trifluoromethanesulfonate (PFPT) | Enhances chromatographic separation and detection. | nih.govoup.com |

| Hydrazone Formation | 3-Nitrophenylhydrazine (3NPH) | Increases signal intensity and linearizes elution profile on RP columns. | plos.org |

| Amidation | Tmt-PP (p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine) | Improves MS response and chromatographic behavior. | acs.org |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other acylcarnitines, particularly its isomers, which are indistinguishable by mass spectrometry alone. nih.govnih.gov

UHPLC utilizes columns with sub-2 µm particles, providing significantly higher resolution, speed, and sensitivity compared to traditional HPLC. This high resolving power is critical for the analysis of acylcarnitines, as many exist as constitutional isomers and diastereomers that are diagnostically important. nih.govresearchgate.net For this compound, UHPLC can separate it from isomers that may differ in the position of the hydroxyl group or the location and geometry of the double bond. Such separation is a prerequisite for accurate quantification and unambiguous identification. nih.govresearchgate.net

Reversed-Phase (RP) Chromatography: This is the most common chromatographic mode for acylcarnitine analysis. nih.gov Separation is achieved on a hydrophobic stationary phase (e.g., C8 or C18) based on the length and properties of the fatty acyl chain. nih.gov Longer and more hydrophobic acyl chains, such as the C16 chain in this compound, are retained more strongly, allowing for effective separation from short- and medium-chain acylcarnitines. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their charge. As carnitine and its esters possess a permanent positive charge, cation-exchange chromatography can be utilized for their separation. nih.gov A powerful approach involves a two-dimensional technique that combines online ion-exchange for trapping all carnitine species, followed by a reversed-phase UHPLC separation for high-resolution analysis of the individual acylcarnitines and their isomers. nih.govnih.gov

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the sensitive and specific analysis of acylcarnitines. nih.gov Electrospray ionization (ESI) in the positive ion mode is typically used. nih.gov

Identification: The identification of this compound is based on its accurate mass and characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). In MS/MS analysis, the precursor ion (the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This process generates specific product ions. A hallmark fragmentation for all acylcarnitines is the generation of a prominent product ion at a mass-to-charge ratio (m/z) of 85, which corresponds to the [C₄H₅O₂]⁺ fragment from the carnitine backbone. nih.gov Other fragment ions related to the loss of the acyl chain provide structural confirmation.

Quantification: For accurate quantification, stable isotope-labeled internal standards are used to compensate for matrix effects and variations during sample preparation and analysis. nih.gov The analysis is typically performed in the multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. semanticscholar.org In MRM, specific precursor-to-product ion transitions are monitored for the analyte and its corresponding internal standard. This method provides exceptional sensitivity and selectivity, allowing for the quantification of acylcarnitines at very low concentrations in complex biological matrices. semanticscholar.orgsciex.com

Table 3: Common Mass Spectrometry Parameters for Acylcarnitine Analysis

| Parameter | Typical Setting / Method | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the positively charged acylcarnitine molecules. nih.gov |

| Precursor Ion | [M+H]⁺ | Represents the protonated molecular ion of the target acylcarnitine. |

| Scan Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification by monitoring specific ion transitions. semanticscholar.org |

| Characteristic Product Ion | m/z 85 | A common fragment for all acylcarnitines, often used in one of the MRM transitions for screening. nih.gov |

| Quantification Approach | Stable Isotope Dilution | Uses deuterated internal standards (e.g., d3-acetylcarnitine) for the most accurate and precise results. nih.govnih.gov |

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) is the cornerstone of modern acylcarnitine analysis due to its ability to selectively identify and quantify compounds within complex mixtures. nih.govnih.gov The technique involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the molecule of interest, such as this compound, is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage.

A common strategy for acylcarnitine analysis is the use of a precursor ion scan, which detects all molecules that generate a specific, characteristic fragment ion upon dissociation. nih.govnih.gov Acylcarnitines are well-known to produce a prominent product ion at a mass-to-charge ratio (m/z) of 85, which corresponds to the carnitine moiety. nih.govuit.no By scanning for precursors that yield this m/z 85 fragment, researchers can selectively detect a wide array of acylcarnitines in a sample.

For enhanced specificity and sensitivity, particularly for quantitative studies, the Multiple Reaction Monitoring (MRM) mode is widely employed. uit.nonih.govmdpi.com In an MRM experiment, the mass spectrometer is programmed to select a specific precursor ion for the analyte and then monitor for a specific product ion. This precursor-product ion pair, known as a "transition," is highly specific to the target compound. For this compound, a specific transition would be optimized to achieve the most intense signal, thereby ensuring high sensitivity and minimizing interference from other substances in the matrix. uit.nomdpi.com The use of liquid chromatography (LC) prior to MS/MS analysis (LC-MS/MS) further enhances selectivity by separating the analytes before they enter the mass spectrometer. nih.govnih.gov

Quantitative Analysis using Isotopic Dilution and Deuterium-Labeled Internal Standards

For accurate quantification, the gold standard is the stable isotope dilution method. nih.govnih.gov This approach involves adding a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. These internal standards are ideal because they have nearly identical chemical and physical properties to the endogenous analyte, meaning they behave similarly during sample extraction, derivatization, and chromatographic separation. nih.gov

Deuterium-labeled internal standards, where several hydrogen atoms are replaced by deuterium, are commonly used for acylcarnitine analysis. nih.govlcms.cz For example, d3-hexadecanoyl-carnitine could serve as a suitable internal standard for long-chain acylcarnitines. nih.gov Because the labeled standard has a different mass from the unlabeled endogenous compound, the two can be distinguished by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, precise and accurate quantification can be achieved, as this ratio corrects for any sample loss or variations in instrument response (matrix effects). nih.gov

Addressing Challenges of Isobaric Compounds and Constitutional Isomers

A significant challenge in acylcarnitine analysis is the existence of isobaric compounds (different molecules with the same nominal mass) and constitutional isomers (molecules with the same molecular formula but different structural arrangements). nih.govnih.gov Standard flow-injection MS/MS analysis, which introduces the sample directly into the mass spectrometer without prior separation, cannot distinguish between these different forms. nih.govresearchgate.net This lack of specificity can lead to inaccurate quantification and false-positive results. nih.gov

For instance, this compound may have isomers where the hydroxyl group or the double bond is located at a different position on the acyl chain. These isomers would have the same mass and produce the same characteristic m/z 85 fragment, making them indistinguishable without chromatographic separation.

To overcome this, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.govresearchgate.net By using a chromatographic column, such as a C18 reversed-phase column, isomers can be separated based on their different physical properties before they are detected by the mass spectrometer. uit.no This chromatographic separation is crucial for resolving this compound from its isomers, ensuring that the measured signal is unique to the compound of interest and leading to a correct diagnosis or interpretation of its levels. nih.govresearchgate.net

Application of Metabolomics Profiling Strategies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for understanding the role of this compound in health and disease. Both targeted and untargeted approaches are utilized to investigate its metabolic associations.

Targeted Acylcarnitine Profiling in Research Cohorts

Targeted metabolomics focuses on the measurement of a predefined group of metabolites, such as the panel of acylcarnitines. nih.gov This approach is widely used in clinical research and diagnostics to identify and monitor inborn errors of metabolism, such as fatty acid oxidation disorders. nih.gov In this context, the concentration of this compound and other related acylcarnitines are measured in cohorts of patients compared to healthy controls.

By using sensitive and specific LC-MS/MS methods, researchers can create detailed acylcarnitine profiles from biological samples like plasma or dried blood spots. nih.govnih.gov An elevated level of a specific acylcarnitine, such as this compound, can serve as a biomarker indicating a blockage at a specific step in the mitochondrial β-oxidation pathway. These targeted profiles are invaluable for diagnosing diseases, understanding disease mechanisms, and monitoring the effectiveness of treatments in various research cohorts. nih.gov

Untargeted Metabolomics for Discovery of Novel Metabolic Associations

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to obtain a comprehensive snapshot of the metabolome. nih.gov This discovery-oriented approach does not pre-select the analytes to be measured. High-resolution mass spectrometry platforms, such as those using Orbitrap or time-of-flight (TOF) analyzers, are often employed for this purpose. mdpi.com

In the study of this compound, an untargeted approach can reveal novel or unexpected correlations between its levels and other metabolites or metabolic pathways. For example, a study might reveal that levels of this acylcarnitine are altered in conditions not traditionally associated with fatty acid oxidation defects. nih.gov By identifying these new metabolic associations, untargeted metabolomics can generate new hypotheses about the biological roles of this compound and its involvement in various physiological and pathological states. nih.gov Findings from untargeted studies are typically validated using a targeted quantitative method. nih.gov

Method Validation and Quality Control in Acylcarnitine Analysis

To ensure that the analytical results for acylcarnitines are reliable and reproducible, rigorous method validation and ongoing quality control are imperative. lcms.cznih.gov This is especially critical in clinical and diagnostic settings where results can impact patient care. nih.gov

Method validation involves systematically evaluating the performance of an analytical method to demonstrate that it is suitable for its intended purpose. Key validation parameters include:

Accuracy: How close the measured value is to the true value. This is often assessed by analyzing samples with known concentrations. lcms.cz

Precision: The degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (CV%) and is assessed for both intra-day (within a single run) and inter-day (between different runs) variability. lcms.cznih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. lcms.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. uit.no

Specificity: The ability to assess unequivocally the analyte in the presence of other components that may be expected to be present in the sample matrix. uit.no

Once a method is validated, quality control (QC) procedures are implemented to monitor its performance over time. This involves routinely analyzing QC samples with known analyte concentrations alongside the study samples in every analytical batch. mdpi.com The results from the QC samples are tracked on control charts to ensure that the method remains within established limits of performance. Furthermore, participation in external quality assurance (EQA) or proficiency testing programs is crucial for comparing a laboratory's results with those from other labs, ensuring inter-laboratory comparability and accuracy. nih.gov

Interactive Data Table: Key Parameters in Acylcarnitine Method Validation html

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy (Bias) | Closeness of the measured mean concentration to the nominal (true) concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision (CV%) | Agreement between replicate measurements of the same sample. Assessed within-run and between-runs. | ≤15% CV (≤20% at LLOQ). |

| Linearity (r²) | Correlation coefficient for the calibration curve, indicating how well the data points fit a straight line. | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response is at least 5-10 times the response of a blank sample. |

| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard. | Consistent, precise, and reproducible. |

Emerging Research Directions and Future Perspectives on 3 Hydroxy 9 Hexadecenoyl L Carnitine

Unraveling Unexplored Branches of Unsaturated Fatty Acid Metabolism

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis, with mitochondrial β-oxidation being the central pathway. mdpi.comnih.gov While the oxidation of saturated fatty acids is well-understood, the breakdown of unsaturated fatty acids, such as 9-hexadecenoic acid (palmitoleic acid), requires a set of auxiliary enzymes to handle the double bonds. aocs.org The presence of 3-Hydroxy-9-hexadecenoyl-L-carnitine suggests its role as an intermediate in this more complex metabolic route.

Detailed Mechanistic Studies on its Cellular Signaling Roles

Emerging evidence strongly indicates that long-chain acylcarnitines are not merely inert metabolic intermediates but are bioactive molecules capable of initiating cellular signaling cascades. nih.gov Studies on similar long-chain acylcarnitines have shown they can induce inflammatory responses, activate cell stress pathways, and contribute to insulin (B600854) resistance. nih.govnih.govusda.gov These effects are often mediated through the activation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and ERK, and can involve disruptions in intracellular calcium homeostasis. nih.govmdpi.com

A critical future direction is to conduct detailed mechanistic studies to determine if this compound possesses similar or unique signaling functions. Research should investigate its potential to:

Activate inflammatory pathways: Studies using cell models like macrophages or myocytes can measure the production of cytokines (e.g., IL-6, TNFα) in response to this specific acylcarnitine. nih.gov

Induce cellular stress: The activation of stress kinases (JNK, ERK, p38) and markers of endoplasmic reticulum (ER) stress can be assessed in various cell types. nih.gov

Modulate calcium signaling: Its effect on intracellular calcium levels can be monitored to see if it triggers signaling cascades dependent on this crucial second messenger. nih.gov

Distinguishing the specific effects of this compound from its saturated or non-hydroxylated counterparts will be key to understanding its unique biological role, particularly in pathological states where its concentration might be elevated.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully grasp the significance of this compound, it must be studied within the broader context of cellular metabolism. The integration of multiple "omics" datasets provides a powerful approach to achieve this systems-level understanding. nih.gov By combining metabolomics (which quantifies acylcarnitine levels) with genomics, transcriptomics, and proteomics, researchers can build comprehensive models of metabolic networks.

Future studies should aim to correlate the abundance of this compound with global changes in gene expression, protein levels, and other metabolite concentrations. For instance, in conditions like obesity or fatty acid oxidation disorders, multi-omics approaches can reveal how elevated levels of this acylcarnitine are linked to specific transcriptional programs or alterations in enzymatic protein abundance. nih.govigenomix.eu This integrated analysis can help identify the upstream causes of its accumulation and the downstream consequences for other interconnected pathways, such as the TCA cycle, glucose metabolism, and complex lipid synthesis. mdpi.com

Development of Novel In Vitro and In Vivo Models for Metabolic Perturbations

Progress in understanding the function of this compound depends on the availability of robust experimental models that can replicate its accumulation.

In Vitro Models: Cell culture systems provide a controlled environment to study molecular mechanisms. Human cell lines like HepG2 (liver) or Caco-2 (intestine) can be used to model fatty acid metabolism. nih.govmdpi.com Future work should focus on developing models where cells are treated with the precursor, 9-hexadecenoic acid, under conditions that favor incomplete oxidation, potentially leading to the accumulation of hydroxylated intermediates. nih.gov Furthermore, using CRISPR-Cas9 technology to specifically knock down enzymes suspected to be involved in its metabolism could create more precise models for studying its direct cellular impact.

In Vivo Models: Animal models, particularly mice with genetic modifications, are invaluable for studying systemic metabolism. nih.govmssm.edunih.gov Developing knockout mouse models for specific enzymes in the unsaturated fatty acid oxidation pathway could lead to the accumulation of this compound and allow researchers to study its long-term physiological consequences on tissues like the heart, liver, and skeletal muscle. nih.govnih.gov These models would be crucial for understanding its role in the development of metabolic diseases. mssm.edu

Advancements in High-Throughput Analytical Techniques for Isomer Differentiation

A significant analytical challenge in acylcarnitine research is the existence of numerous isomers—molecules with the same mass but different structures. nih.gov this compound can have several isomers based on the stereochemistry of the hydroxyl group (R vs. S) and the double bond (cis vs. trans), as well as positional isomers where the hydroxyl group or double bond are at different locations on the acyl chain. nih.gov These different isomers may have distinct metabolic origins and biological activities.

Standard mass spectrometry often cannot distinguish between these isomers. nih.gov Therefore, a key research frontier is the advancement and application of more sophisticated analytical techniques.

| Analytical Technique | Principle | Advantage for Isomer Differentiation |

| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry uses high-pressure liquid chromatography for superior separation before mass analysis. | Provides the chromatographic resolution needed to separate many isobaric and isomeric acylcarnitines that are indistinguishable by mass alone. documentsdelivered.comrestek.com |

| 2D Liquid Chromatography (2D-LC) | Involves using two different types of chromatography columns (e.g., reversed-phase and HILIC) sequentially to greatly enhance separation power. | Offers significantly higher peak capacity, allowing for the separation of highly complex mixtures and resolution of closely related isomers that co-elute in 1D systems. researchgate.netresearchgate.netacs.org |

| Chemical Derivatization | Modifying the chemical structure of the acylcarnitines before analysis can help in separating isomers that are otherwise difficult to resolve. | Can introduce structural differences that are more easily distinguished by chromatography. nih.gov |

Applying these advanced methods will be essential for accurately quantifying specific isomers of this compound in biological samples and linking them to specific metabolic states or disease phenotypes. nih.govresearchgate.net

Exploration of its Potential as a Mechanistic Probe for Metabolic Pathway Interventions

As our understanding of this compound deepens, it may transition from a mere metabolite of interest to a valuable tool for research. If its accumulation proves to be a highly specific biomarker for the dysfunction of a particular enzyme or pathway, it can be used as a mechanistic probe.

Future research could involve using isotopically labeled versions of this compound (e.g., with ¹³C or ²H) in metabolic flux analysis studies. youtube.com By introducing these labeled compounds into cells or animal models, scientists can trace their metabolic fate, measure the rates of their conversion to other products, and precisely map their interactions with metabolic networks. This approach would allow for a dynamic assessment of pathway activity in response to therapeutic interventions, such as drugs designed to enhance fatty acid oxidation. Monitoring the levels of this specific acylcarnitine could provide a direct readout of a drug's target engagement and efficacy, making it a powerful tool for developing new treatments for metabolic diseases. nih.gov

Q & A

Q. What computational tools are available to predict the physicochemical properties of this compound for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.